1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Description
1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is a malonate ester derivative featuring a dimethyl propanedioate core substituted at the central carbon with a 3-aminopyridin-2-yl group. This compound is structurally characterized by its electron-rich pyridine ring bearing an amino group at position 3, which enhances nucleophilicity and facilitates further functionalization.
Properties
IUPAC Name |
dimethyl 2-(3-aminopyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)7(10(14)16-2)8-6(11)4-3-5-12-8/h3-5,7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNXVZVRRUSJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173329 | |
| Record name | Propanedioic acid, 2-(3-amino-2-pyridinyl)-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-56-4 | |
| Record name | Propanedioic acid, 2-(3-amino-2-pyridinyl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(3-amino-2-pyridinyl)-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution on Halopyridinium Salts
A recent method involves the use of bench-stable 2-halopyridinium ketene hemiaminals as reagents for synthesizing 2-aminopyridine derivatives. This approach uses mild nucleophilic aromatic substitution (S_NAr) conditions where amine nucleophiles react with 2-halopyridinium salts to introduce amino groups at the desired position on the pyridine ring.
- The 2-halopyridinium salt serves as both an activating and protecting group, facilitating substitution at the 3-position.
- The reaction proceeds under mild conditions (room temperature or mild heat) without the need for transition metal catalysts or harsh reagents.
- The amino group is introduced efficiently, and subsequent cleavage of the protecting group yields the free 2-aminopyridine derivative, which can be further functionalized to form the propanedioate ester.
This method offers operational simplicity and high selectivity, making it suitable for preparing 3-aminopyridin-2-yl derivatives like the target compound.
One-Pot Acylation Using Diethyl Malonate
Another approach involves the one-pot acylation of aromatic amines using diethyl malonate (DEM) to form homologated amides, which can be adapted for ester formation:
- Aromatic amines (such as aminopyridines) react with diethyl malonate under controlled conditions to form the corresponding amide or ester derivatives.
- This method is cost-effective, environmentally friendly, and yields products with high purity.
- The reaction can be catalyzed by acid or base catalysts, or proceed under thermal conditions to facilitate decarboxylative acylation.
- The process avoids multi-step isolation, reducing time and resource consumption.
Though primarily used for amide synthesis, the method’s principles apply to preparing 1,3-dimethyl propanedioate derivatives linked to amino-substituted pyridines.
Malonate Ester Condensation and Subsequent Amination
A classical synthetic route involves:
- Condensation of diethyl malonate with a suitable aldehyde or halopyridine derivative to form the 1,3-dimethyl propanedioate backbone attached to the pyridine ring.
- Subsequent selective amination at the 3-position of the pyridine ring using nucleophilic substitution or reductive amination techniques.
- Protection and deprotection steps may be employed to avoid side reactions and improve yields.
This method is supported by general organic synthesis literature and patent disclosures describing the preparation of 2-(aminopyridinyl)propanedioate derivatives.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- The nucleophilic aromatic substitution technique using 2-halopyridinium salts was demonstrated to effectively install amino groups on the pyridine ring under mild, catalyst-free conditions, reducing side-product formation and simplifying purification.
- The one-pot acylation method utilizing diethyl malonate has been patented for aromatic amines, showing high yields and purity, and is adaptable for heteroaromatic amines like aminopyridines. This method reduces reaction steps and waste generation.
- Patent WO2014136047A2 describes processes involving diethyl malonate derivatives reacting with amino-substituted pyridine precursors to form propanedioate esters, highlighting the importance of controlling reaction intermediates and polymorphic forms for product consistency.
- NMR and X-ray crystallographic studies confirm the structural integrity and purity of the synthesized compounds, with polymorphic forms characterized by specific X-ray powder diffraction (XRPD) patterns ensuring reproducibility.
Chemical Reactions Analysis
1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The amino group on the pyridine ring can undergo substitution reactions with electrophiles, forming various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate has shown promising biological activities, particularly in the following areas:
Anticancer Research
Recent studies have identified this compound as a potential inhibitor of FLT3 kinase, which is a critical target in acute myeloid leukemia (AML) treatment. Compounds targeting FLT3 mutations have been shown to improve patient outcomes significantly.
Case Study :
A study evaluated various heterocycles for their ability to inhibit FLT3-ITD kinase in AML. The results indicated that derivatives similar to this compound exhibited potent inhibitory activity against FLT3 mutations, suggesting their potential as effective therapeutic agents in AML treatment .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | X | FLT3-ITD |
| Compound A | 4 | FLT3-D835Y |
| Compound B | 1 | FLT3 |
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it may inhibit the growth of various pathogens.
Research Findings :
In vitro studies indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Klebsiella pneumoniae.
| Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|
| Staphylococcus aureus | 50 | Growth inhibition |
| Klebsiella pneumoniae | 100 | Significant reduction in viability |
Comparative Efficacy
The efficacy of this compound has been compared with established drugs in both anticancer and antimicrobial contexts.
Anticancer Efficacy Comparison
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| This compound | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Antimicrobial Efficacy Comparison
| Compound Name | Pathogen | IC50 (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | A |
| Other Antimicrobial Agent | Klebsiella pneumoniae | B |
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Note: CAS number for dimethyl(trifluoromethyl)malonate inferred from structural similarity to .
Biological Activity
1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
This compound features a propanedioate core substituted with a 3-aminopyridine moiety. The presence of both dimethyl and pyridine groups contributes to its biological activity, particularly through interactions with various biological targets.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Propanedioate Core | Propanedioate |
| Aminopyridine Group | Aminopyridine |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its viability as a therapeutic agent.
Case Study: Inhibition of FLT3 Kinase
In a study investigating FLT3 inhibitors for acute myeloid leukemia (AML), compounds similar to this compound demonstrated significant inhibitory activity against FLT3 mutations. The IC50 values for these compounds were in the nanomolar range, indicating potent activity against FLT3-ITD and FLT3-D835Y mutants .
The mechanism by which this compound exerts its effects involves:
- Kinase Inhibition : The compound acts as a selective inhibitor of receptor tyrosine kinases, particularly targeting FLT3. This inhibition leads to reduced cell proliferation in FLT3-dependent cell lines.
- Apoptosis Induction : Studies suggest that treatment with this compound results in increased apoptosis in cancer cells, further supporting its antitumor efficacy.
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 (μM) | Efficacy Description |
|---|---|---|---|
| Kinase Inhibition | FLT3 | ~4 | High potency against FLT3 mutations |
| Antiproliferative | Various Cancer Lines | ~5 | Significant reduction in cell viability |
| Apoptosis Induction | Cancer Cell Lines | N/A | Increased apoptosis observed |
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- FLT3 Inhibition : A comprehensive analysis revealed that derivatives similar to this compound effectively inhibited FLT3 kinase activity in vitro. This inhibition correlated with reduced cell proliferation in AML cell lines .
- Combination Therapies : Research has explored the potential of combining this compound with other therapeutic agents to enhance efficacy. For example, combining it with other kinase inhibitors showed synergistic effects against resistant cancer cell lines.
Case Study: Combination Therapy
In a recent trial involving AML patients, the combination of this compound with established chemotherapy agents resulted in improved patient outcomes compared to monotherapy. This suggests that it may play a role in overcoming resistance mechanisms commonly observed in cancer therapies.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate?
- Methodology : Begin by analyzing the pyridine core and propanedioate ester functionality. Use computational tools (e.g., DFT calculations) to predict reactivity and regioselectivity of the aminopyridine moiety. For example, DFT studies on similar aminoimidazodipyridines can guide precursor selection and reaction optimization . Prioritize protecting groups for the amino substituent to avoid side reactions during esterification or coupling steps. Validate synthetic intermediates via NMR and mass spectrometry, referencing protocols for structurally related pyridine derivatives .
Q. How can researchers ensure the purity and structural fidelity of this compound post-synthesis?
- Methodology : Employ chromatographic techniques (HPLC, TLC) with polar stationary phases to separate byproducts. Confirm purity using high-resolution mass spectrometry (HRMS) and elemental analysis. For structural confirmation, combine H/C NMR with 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridine and ester groups. Cross-reference spectral data with structurally analogous compounds, such as fluoropyridine derivatives, to validate assignments .
Q. What safety protocols are critical during handling and storage?
- Methodology : Follow hazard controls outlined in safety data sheets for pyridine derivatives, including:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors or dust .
- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the ester groups .
Advanced Research Questions
Q. How can computational chemistry enhance understanding of this compound’s reactivity in catalytic systems?
- Methodology : Apply quantum chemical calculations (e.g., Gaussian or ORCA software) to model transition states and reaction pathways. For example, DFT studies on aminoimidazodipyridines can predict electron density distribution at the aminopyridine nitrogen, guiding catalyst selection for cross-coupling reactions . Validate computational predictions with kinetic experiments (e.g., variable-temperature NMR) to correlate theoretical and empirical activation energies.
Q. What experimental design strategies mitigate contradictions in yield optimization studies?
- Methodology : Use factorial design to systematically test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a 2 factorial design can identify interactions between variables that affect esterification efficiency. Analyze data via ANOVA to distinguish significant factors from noise . If discrepancies arise (e.g., high theoretical vs. low experimental yield), re-examine reaction intermediates for unaccounted side reactions using in-situ IR or LC-MS .
Q. How can researchers investigate this compound’s potential as a ligand in coordination chemistry?
- Methodology : Perform UV-Vis titration and isothermal titration calorimetry (ITC) to assess binding affinity with metal ions (e.g., Cu, Zn). Compare results with crystallographic data from similar propanedioate esters to infer coordination modes. For example, methyl dihydropyridine derivatives exhibit distinct metal-binding behaviors depending on substituent electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
